3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid
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Overview
Description
3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that features a bromine atom and an azobis moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage under mild and metal-free conditions . Another method involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote cyclization and further bromination without the need for a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents such as TBHP and iodine are used to promote cyclization and bromination.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid involves its interaction with molecular targets through its bromine and azobis moieties. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, thereby affecting their function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid: A structurally similar compound with a bromine atom and an imidazo moiety.
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.H2O/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7;/h1-4H,(H,12,13);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIZCHWFDLPXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)O)Br.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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